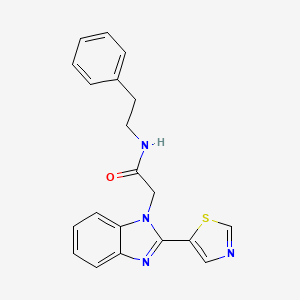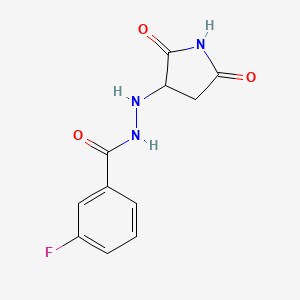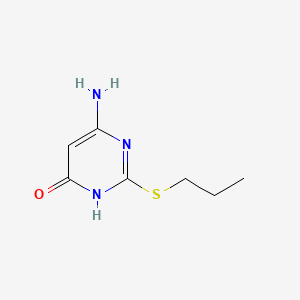![molecular formula C24H23N3O3 B11508385 (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile](/img/structure/B11508385.png)
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholinyl group, and a quinolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the morpholinyl group and the dimethoxyphenyl group. The final step involves the formation of the prop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl or dimethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Disilanes: Organosilicon compounds with unique electronic properties and applications in optoelectronic materials.
Uniqueness
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H23N3O3 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(Z)-2-(3,4-dimethoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H23N3O3/c1-28-22-8-7-17(15-23(22)29-2)20(16-25)14-19-13-18-5-3-4-6-21(18)26-24(19)27-9-11-30-12-10-27/h3-8,13-15H,9-12H2,1-2H3/b20-14+ |
Clé InChI |
SSFIEHSWOXDJLS-XSFVSMFZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508311.png)



![ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508341.png)

![7-(2-hydroxyethyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508350.png)
![(4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11508355.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B11508360.png)
![N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B11508372.png)

![1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11508382.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(2,4-diethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508390.png)
